3-Methylazetidin-3-yl 2,2,2-trifluoroacetate
Description
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate is a trifluoroacetate salt derivative of a substituted azetidine, a four-membered nitrogen-containing heterocycle. The compound features a methyl group at the 3-position of the azetidine ring, which confers steric and electronic effects influencing its reactivity and solubility. The trifluoroacetate (TFA) group acts as a counterion, enhancing stability and solubility in polar solvents.
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3-methylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H8F3NO2/c1-5(2-10-3-5)12-4(11)6(7,8)9/h10H,2-3H2,1H3 |
InChI Key |
JLCBZRFNZFEIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate typically involves the reaction of 3-methylazetidine with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
3-Methylazetidine+Trifluoroacetic Anhydride→3-Methylazetidin-3-yl 2,2,2-trifluoroacetate
Industrial Production Methods
In an industrial setting, the production of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoroacetate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring provides a unique structural framework that can interact with biological targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Azetidine Moieties
- Ethyl 2-(Azetidin-3-yl)acetate Trifluoroacetic Acid (CAS 51996-41-9): This compound shares the azetidine core but substitutes the 3-methyl group with an ethyl ester-linked acetate. Its synthesis involves TFA as a counterion, similar to 3-methylazetidin-3-yl TFA .
- Benzyl Carbamate Derivatives (): Compounds like benzyl ((1-carbamimidoylazetidin-3-yl)(diphenoxyphosphoryl)methyl)carbamate TFA incorporate additional functional groups (e.g., carbamimidoyl, diphenoxyphosphoryl). These modifications enhance biological targeting (e.g., enzyme inhibition) but reduce solubility compared to simpler azetidine-TFA salts .
Trifluoroacetate Esters and Salts
Phenyl Trifluoroacetate (CAS 500-73-2) :
A simple aromatic ester with a boiling point of 146–147°C and melting point of -8.5°C. Unlike 3-methylazetidin-3-yl TFA, its phenyl group confers stability but limits solubility in aqueous systems. The TFA here is part of an ester bond rather than a counterion .Isopropyl Trifluoroacetate (CAS 400-38-4) :
This aliphatic ester has a branched isopropyl group, leading to slower hydrolysis rates compared to linear analogs. Its boiling point (146–147°C) matches phenyl trifluoroacetate, highlighting TFA esters’ volatility regardless of substituents .- Cesium and Lithium Trifluoroacetates: These inorganic salts (e.g., C2CsF3O2, C2F3LiO2·H2O) demonstrate TFA’s versatility as a counterion in coordination chemistry. Their high solubility in polar solvents contrasts with organic TFA esters, which are more lipophilic .
Heterocyclic Trifluoroacetate Derivatives
- 4-Piperidinone Trifluoroacetate (CAS 223142-89-0): A six-membered ring analog with a ketone group.
Trifluoroacetyl Piperazine TFA (CAS 1252780-72-5) :
This piperazine derivative features dual TFA groups (one as a counterion, one as an acyl substituent). The dual functionality increases acidity and solubility, useful in peptide synthesis .
Data Tables
Table 1: Key Properties of Selected Trifluoroacetate Derivatives
Table 2: Functional Group Impact on Reactivity and Solubility
Biological Activity
3-Methylazetidin-3-yl 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10F3N
- Molecular Weight : 189.16 g/mol
- IUPAC Name : 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate
- Structure : The compound features a trifluoroacetate group attached to a 3-methylazetidine ring, which contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds similar to 3-methylazetidin derivatives exhibit antimicrobial activity. For example, studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The anticancer properties of azetidine derivatives have been explored in several studies. A recent investigation highlighted that modifications in the structure of azetidine compounds can enhance their potency against cancer cell lines. Specifically, the introduction of trifluoroacetate moieties has been associated with increased selectivity and efficacy against certain types of leukemia cells .
The biological activity of 3-methylazetidin-3-yl 2,2,2-trifluoroacetate is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cell signaling pathways. For instance, it has been noted to influence pathways related to inflammation and cell proliferation by modulating enzyme activities.
- Cell Proliferation Modulation : Studies suggest that the compound can alter cell cycle dynamics in cancer cells, leading to reduced proliferation rates .
Case Studies and Research Findings
- Anticancer Activity Study :
-
Antimicrobial Efficacy :
- Another investigation reported that azetidine derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparative Analysis
The following table summarizes the biological activities of 3-methylazetidin-3-yl 2,2,2-trifluoroacetate compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (nM) |
|---|---|---|---|
| 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate | Moderate | High | 2 |
| Azetidine Derivative A | High | Moderate | 10 |
| Azetidine Derivative B | Low | High | 5 |
Q & A
Q. What are the standard synthetic routes for preparing 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate, and what are the critical reaction parameters?
The compound is typically synthesized via esterification of 3-methylazetidin-3-ol with trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or DMAP. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 for alcohol:TFAA), and inert atmosphere to prevent side reactions. Post-synthesis purification often involves column chromatography or recrystallization to achieve >95% purity. Reaction progress is monitored using TLC or in situ FTIR to track ester formation .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : <sup>1</sup>H-NMR shows characteristic peaks for the azetidine ring (δ 3.2–3.8 ppm, multiplet) and trifluoroacetate ester (δ 2.1–2.3 ppm, singlet). <sup>19</sup>F-NMR confirms the trifluoromethyl group (δ –75 to –77 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) resolves impurities, with retention times validated against reference standards .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]<sup>+</sup>) at m/z 212.08 (calculated for C7H9F3NO2).
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?
Stability studies indicate that the compound is hygroscopic and degrades under acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis of the ester bond. Optimal storage is in anhydrous environments at –20°C, with argon gas to minimize oxidation. Degradation products include 3-methylazetidin-3-ol and trifluoroacetic acid, identified via GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoroacetate group in nucleophilic substitution or ring-opening reactions?
The electron-withdrawing trifluoroacetate group enhances the electrophilicity of the adjacent azetidine carbon, facilitating nucleophilic attack. For example, in ring-opening reactions with amines, the reaction follows an SN2 mechanism, as evidenced by kinetic studies and deuterium-labeling experiments. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating the process .
Q. How can contradictions in reported reaction yields be resolved when using this compound as a chiral building block?
Discrepancies often arise from enantiomeric excess (ee) variations due to incomplete purification or racemization during synthesis. To address this:
Q. What role does this compound play in synthesizing bioactive molecules, and how is its pharmacokinetic profile enhanced?
The trifluoroacetate ester acts as a prodrug moiety, improving membrane permeability in drug candidates. For instance, it is used to derivatize azetidine-containing kinase inhibitors, where in vivo studies show prolonged half-life (t1/2 = 4.2 hours in mice) compared to non-esterified analogs. Metabolic stability is assessed via liver microsome assays, with CYP3A4 identified as the primary metabolizing enzyme .
Q. What strategies mitigate safety risks during large-scale reactions involving this compound?
- Ventilation : Use fume hoods to avoid inhalation of trifluoroacetic acid vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles.
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
